Egfr/aurkb-IN-1

EGFR L858R inhibition Aurora B inhibition Kinase selectivity

Researchers studying EGFR-TKI resistance in NSCLC face a critical gap: clinical EGFR-TKIs (e.g., osimertinib) lack AURKB activity, while single-target Aurora B inhibitors cannot address EGFR-driven oncogenesis. EGFR/AURKB-IN-1 (compound 7) directly resolves this by delivering validated dual-target engagement. - Dual IC50: 0.07 μM (L858R EGFR), 1.1 μM (AURKB) - 33-fold selectivity for L858R mutant over wild-type EGFR in Ba/F3 cellular assays - Active in KRAS-mutant NSCLC models (A549 IC50 = 2.92 μM) where conventional EGFR-TKIs are clinically ineffective Supplied with rigorous analytical documentation to support reproducible kinase inhibition studies and resistance mechanism research.

Molecular Formula C23H20N6O
Molecular Weight 396.4 g/mol
Cat. No. B15136739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEgfr/aurkb-IN-1
Molecular FormulaC23H20N6O
Molecular Weight396.4 g/mol
Structural Identifiers
SMILESCN1C(=CC=N1)C2=CC3=C(N2)N=CN=C3NC4=CC=C(C=C4)OCC5=CC=CC=C5
InChIInChI=1S/C23H20N6O/c1-29-21(11-12-26-29)20-13-19-22(24-15-25-23(19)28-20)27-17-7-9-18(10-8-17)30-14-16-5-3-2-4-6-16/h2-13,15H,14H2,1H3,(H2,24,25,27,28)
InChIKeyXIVMLVCBASNGOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





EGFR/AURKB-IN-1: Dual EGFR L858R and Aurora Kinase B Inhibitor for NSCLC Resistance Research


EGFR/AURKB-IN-1 (compound 7, CAS 3008543-34-5) is a dual-targeted small-molecule inhibitor that inhibits phosphorylation of both L858R mutant EGFR (IC50 = 0.07 μM) and Aurora kinase B (AURKB) (IC50 = 1.1 μM) [1]. The compound occupies the hydrophobic region I or αC-helix out pocket of EGFR and the back pocket of AURKB, inhibiting tumor cell growth, division, and metastasis . It was developed as part of a series of dual EGFR/AURKB inhibitors specifically for addressing EGFR-TKI resistance in non-small cell lung cancer (NSCLC) models harboring resistant EGFR mutations (rmEGFR+) or KRAS mutations (mKRAS+) [2].

Why EGFR/AURKB-IN-1 Cannot Be Replaced by Clinical EGFR-TKIs or Single-Target Aurora B Inhibitors


Generic substitution with clinical EGFR-TKIs (e.g., osimertinib, afatinib, gefitinib, erlotinib) or single-target Aurora B inhibitors (e.g., barasertib/AZD1152) fails for EGFR/AURKB-IN-1 due to its unique dual-target inhibition profile. Clinical EGFR-TKIs exhibit negligible to no activity against Aurora B kinase at therapeutically relevant concentrations , while single-target Aurora B inhibitors lack EGFR inhibition, missing the opportunity to simultaneously block both oncogenic drivers. More critically, EGFR/AURKB-IN-1 demonstrates a distinct selectivity fingerprint: it is 33-fold selective for L858R mutant EGFR over wild-type EGFR in Ba/F3 cellular assays [1]—a property not shared by first- or second-generation EGFR-TKIs—and retains activity against mKRAS+ NSCLC cells where conventional EGFR-TKIs are clinically ineffective [2].

EGFR/AURKB-IN-1: Quantitative Comparative Evidence Versus Analogs and In-Class Compounds


Dual Biochemical IC50 Comparison: EGFR/AURKB-IN-1 vs. In-Series Compound 59

EGFR/AURKB-IN-1 demonstrates dual-target inhibition with IC50 values of 0.07 μM against L858R mutant EGFR and 1.1 μM against AURKB [1]. In contrast, the structurally distinct dual EGFR/Aurora inhibitor compound 59 (a different chemotype) exhibits a markedly divergent selectivity profile with EGFR IC50 = 56.78 μM and Aurora B IC50 = 0.536 μM [2].

EGFR L858R inhibition Aurora B inhibition Kinase selectivity

Mutant-Selective EGFR Inhibition: EGFR/AURKB-IN-1 vs. In-Series Compounds 5 and 6 in Ba/F3 Cellular Assays

In Ba/F3 cellular proliferation assays, EGFR/AURKB-IN-1 (compound 7) demonstrates 33-fold selectivity for L858R mutant EGFR over wild-type EGFR [1]. Comparator compounds from the same series show substantially different selectivity profiles: compound 5 exhibits only 2-fold selectivity, and compound 6 exhibits 7-fold selectivity for L858R EGFR over wild-type EGFR under identical assay conditions [1].

EGFR mutant selectivity Ba/F3 cellular assay L858R vs wild-type EGFR

Antiproliferative Activity in mKRAS+ NSCLC Cells: EGFR/AURKB-IN-1 vs. Clinical EGFR-TKIs (Osimertinib, Afatinib, Gefitinib)

EGFR/AURKB-IN-1 demonstrates single-digit micromolar inhibition (IC50 = 2.92 μM) in A549 NSCLC cells harboring KRAS mutation , a genetic context where clinical EGFR-TKIs are known to be ineffective. Clinical EGFR-TKIs show significantly higher IC50 values in KRAS-mutant contexts: osimertinib IC50 = 1,013 nM (~1 μM), afatinib IC50 = 275 nM (~0.275 μM), and gefitinib IC50 = 2,162 nM (~2.16 μM) in EGFR-driven NSCLC cells, but these agents lack meaningful activity in mKRAS+ NSCLC due to pathway independence [1].

KRAS mutant NSCLC EGFR-TKI resistance antiproliferative activity

Optimal Research Applications for EGFR/AURKB-IN-1 Based on Quantitative Evidence


Investigating Dual EGFR and Aurora B Inhibition in L858R Mutant-Driven NSCLC Models

EGFR/AURKB-IN-1 is optimally suited for in vitro kinase inhibition and cellular studies in NSCLC models driven by L858R mutant EGFR. Its IC50 of 0.07 μM against L858R EGFR and 1.1 μM against AURKB [1], combined with 33-fold mutant selectivity over wild-type EGFR in Ba/F3 cells [2], enables robust dual-target engagement with reduced confounding wild-type EGFR inhibition. This profile is specifically relevant for research on overcoming acquired resistance to first- and second-generation EGFR-TKIs.

Studying EGFR-TKI Resistance in mKRAS+ NSCLC

EGFR/AURKB-IN-1 is appropriate for resistance mechanism studies in KRAS-mutant NSCLC, where clinical EGFR-TKIs (osimertinib, afatinib, gefitinib) are ineffective. The compound demonstrates antiproliferative activity in A549 KRAS-mutant NSCLC cells with an IC50 of 2.92 μM , supporting its use as a tool compound for investigating dual EGFR/AURKB inhibition as a strategy to bypass KRAS-driven signaling independence from EGFR.

Structure-Activity Relationship Studies in Dual EGFR/AURKB Inhibitor Series

EGFR/AURKB-IN-1 (compound 7) serves as a key reference compound for comparative SAR analysis within the dual EGFR/AURKB inhibitor series. It provides a benchmark for optimal mutant selectivity (33-fold for L858R vs. wild-type EGFR) against which analogs compounds 5 (2-fold selectivity) and 6 (7-fold selectivity) can be directly compared [3], facilitating rational optimization of selectivity profiles in medicinal chemistry campaigns.

Biochemical Profiling of Dual Kinase Inhibitor Selectivity

EGFR/AURKB-IN-1 is suitable for kinase selectivity panel screening as a reference dual inhibitor with a defined and quantifiable target engagement profile (EGFR L858R IC50 = 0.07 μM, AURKB IC50 = 1.1 μM) [1]. This established dual-target profile enables cross-study comparisons with other dual EGFR/Aurora inhibitors such as compound 59, which exhibits a markedly different selectivity fingerprint (EGFR IC50 = 56.78 μM, Aurora B IC50 = 0.536 μM) [4].

Technical Documentation Hub

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